
4-Acetyl-2,2-dimethyloxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2,2-dimethyloxolan-3-one is an organic compound with the molecular formula C8H12O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction mixture is then heated to promote the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2,2-dimethyloxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the oxolane ring provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes, making the compound valuable in research and development.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 4-Acetyl-2,2-dimethyloxolan-3-one.
Acetyl derivatives: Compounds with acetyl groups that exhibit similar reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both acetyl and oxolane functionalities. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-acetyl-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-4-11-8(2,3)7(6)10/h6H,4H2,1-3H3 |
InChI-Schlüssel |
ISKOADONTARURN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1COC(C1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


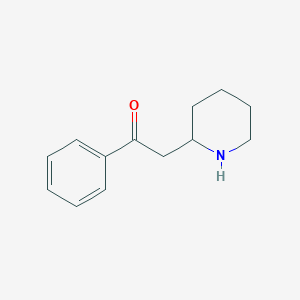

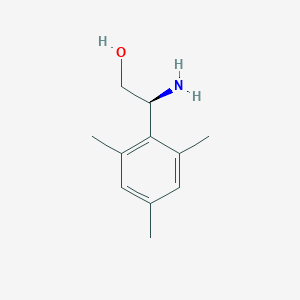

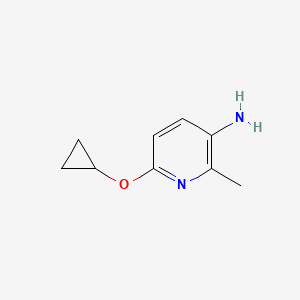
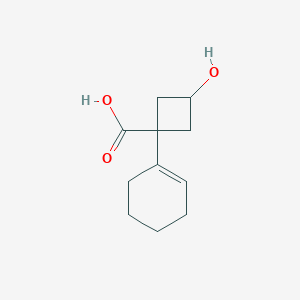
![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
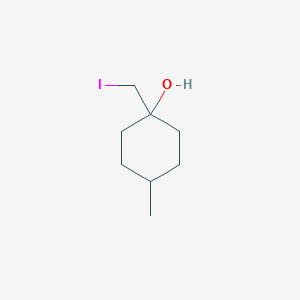
![1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15240093.png)

![Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one](/img/no-structure.png)



